molecular formula C11H21NS B13972271 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol

(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol

Cat. No.: B13972271
M. Wt: 199.36 g/mol
InChI Key: PEYNDBOITLVEQW-UHFFFAOYSA-N
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Description

(2-Methyl-2-azaspiro[45]decan-8-yl)methanethiol is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2-azaspiro[4One common synthetic route starts with the preparation of the azaspirodecane core, which can be achieved through a series of cyclization reactions involving commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The thiol group is then introduced via nucleophilic substitution reactions using thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the spirocyclic structure may contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of a spirocyclic structure and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

(2-methyl-2-azaspiro[4.5]decan-8-yl)methanethiol

InChI

InChI=1S/C11H21NS/c1-12-7-6-11(9-12)4-2-10(8-13)3-5-11/h10,13H,2-9H2,1H3

InChI Key

PEYNDBOITLVEQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(CC2)CS

Origin of Product

United States

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